Resistance to Cytidine Deaminase Confers Stability Unmatched by Cytarabine and Gemcitabine
Tezacitabine is relatively resistant to metabolic deactivation by cytidine deaminase (CDA) [1]. In contrast, cytarabine and gemcitabine are known substrates for CDA and are rapidly deaminated, limiting their efficacy and contributing to resistance [2]. This differential stability is a key design feature intended to overcome CDA-mediated resistance and improve pharmacokinetics.
| Evidence Dimension | Metabolic stability (susceptibility to cytidine deaminase) |
|---|---|
| Target Compound Data | Relatively resistant to CDA deamination [1] |
| Comparator Or Baseline | Cytarabine (Ara-C) and Gemcitabine (dFdC) - Known CDA substrates, rapidly deaminated [2] |
| Quantified Difference | Qualitative difference in resistance; tezacitabine is designed to overcome CDA-mediated inactivation [3]. |
| Conditions | Intracellular metabolism / enzymatic assay context |
Why This Matters
Selecting tezacitabine over cytarabine or gemcitabine is critical for studies targeting CDA-overexpressing tumors or where avoiding rapid metabolic clearance is essential.
- [1] DrugBank. Tezacitabine (DB06433). View Source
- [2] DrugBank. Gemcitabine (DB00441). View Source
- [3] Edison Oncology. EO-4426 Program (Tezacitabine). View Source
